N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride
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Overview
Description
N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C7H13ClN2O. It is known for its unique spirocyclic structure, which consists of a spiro-joined azaspirohexane and carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride typically involves the reaction of N-methyl-5-azaspiro[2.3]hexane-1-carboxamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:
Formation of the spirocyclic intermediate: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
Introduction of the carboxamide group: This step involves the reaction of the spirocyclic intermediate with a carboxamide precursor.
Formation of the hydrochloride salt: The final step involves the reaction of the N-methyl-5-azaspiro[2.3]hexane-1-carboxamide with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. The process is optimized for high yield and purity, and may involve advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .
Scientific Research Applications
N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide
- 5-Azaspiro[2.3]hexane-1-carboxamide
- N-Methyl-5-azaspiro[2.3]hexane
Uniqueness
N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride is unique due to its spirocyclic structure and the presence of both an azaspirohexane and carboxamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C7H13ClN2O |
---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
N-methyl-5-azaspiro[2.3]hexane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-8-6(10)5-2-7(5)3-9-4-7;/h5,9H,2-4H2,1H3,(H,8,10);1H |
InChI Key |
JRJIUYHRBHPTMF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC12CNC2.Cl |
Origin of Product |
United States |
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